1,3-Dimethyl-2-(naphtho[2,1-b]furan-2-yl)-2,3-dihydro-1H-benzimidazol-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-2-(naphtho[2,1-b]furan-2-yl)-2,3-dihydro-1H-benzimidazol-1-ium chloride is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is notable for its unique structure, which combines a benzimidazole core with a naphthofuran moiety. The presence of these two functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2-(naphtho[2,1-b]furan-2-yl)-2,3-dihydro-1H-benzimidazol-1-ium chloride typically involves multiple steps. One common method starts with the preparation of the naphthofuran moiety, which can be synthesized from 2-hydroxy-1-naphthaldehyde through a series of reactions including condensation with chloroacetone in the presence of potassium carbonate . The resulting intermediate is then subjected to further reactions to form the naphthofuran structure.
The benzimidazole core is synthesized separately, often starting from o-phenylenediamine and an appropriate aldehyde. The final step involves the coupling of the naphthofuran and benzimidazole moieties under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethyl-2-(naphtho[2,1-b]furan-2-yl)-2,3-dihydro-1H-benzimidazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzimidazole and naphthofuran rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole or naphthofuran rings .
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-2-(naphtho[2,1-b]furan-2-yl)-2,3-dihydro-1H-benzimidazol-1-ium chloride has a wide range of scientific research applications:
Chemistry: Used as a fluorescent label in biochemical assays due to its unique fluorescence properties.
Biology: Investigated for its potential as a biomolecule marker and in peptide synthesis.
Medicine: Studied for its pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism of action of 1,3-Dimethyl-2-(naphtho[2,1-b]furan-2-yl)-2,3-dihydro-1H-benzimidazol-1-ium chloride involves its interaction with various molecular targets. The compound can bind to specific proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphtho[2,1-b]furan derivatives: These compounds share the naphthofuran moiety and exhibit similar biological activities.
Benzimidazole derivatives: Compounds with a benzimidazole core, such as omeprazole and albendazole, are known for their diverse pharmacological properties.
Uniqueness
1,3-Dimethyl-2-(naphtho[2,1-b]furan-2-yl)-2,3-dihydro-1H-benzimidazol-1-ium chloride is unique due to the combination of the naphthofuran and benzimidazole moieties, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
38583-06-1 |
---|---|
Molekularformel |
C21H19ClN2O |
Molekulargewicht |
350.8 g/mol |
IUPAC-Name |
2-benzo[e][1]benzofuran-2-yl-1,3-dimethyl-1,2-dihydrobenzimidazol-1-ium;chloride |
InChI |
InChI=1S/C21H18N2O.ClH/c1-22-17-9-5-6-10-18(17)23(2)21(22)20-13-16-15-8-4-3-7-14(15)11-12-19(16)24-20;/h3-13,21H,1-2H3;1H |
InChI-Schlüssel |
VZPFZLCOUYMDEF-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH+]1C(N(C2=CC=CC=C21)C)C3=CC4=C(O3)C=CC5=CC=CC=C54.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.